2-[(2-Fluorobenzyl)oxy]pyridine
Description
Contextual Significance of Pyridine (B92270) Scaffolds in Organic Chemistry and Related Disciplines
The pyridine scaffold, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a cornerstone of organic and medicinal chemistry. researchgate.netchemenu.comsigmaaldrich.com Its prevalence is rooted in its versatile chemical properties and its presence in a vast array of biologically active compounds. researchgate.netdrugbank.com Pyridine and its derivatives are found in natural products like vitamins (niacin and pyridoxine) and alkaloids, as well as in numerous FDA-approved drugs. chemenu.comsigmaaldrich.comdrugbank.com
The nitrogen atom in the pyridine ring imparts distinct characteristics. It can act as a hydrogen bond acceptor and a base, and it influences the electronic properties of the ring, making it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. researchgate.net This reactivity, coupled with its ability to improve the water solubility of molecules, makes the pyridine scaffold a "privileged structure" in drug design—a molecular framework that is frequently found in active pharmaceutical ingredients. researchgate.netchemenu.com Researchers consistently utilize pyridine derivatives to synthesize new compounds with a wide spectrum of therapeutic potentials, including antimicrobial, anticancer, and central nervous system activities. researchgate.netnih.govnih.gov
Overview of Benzyl (B1604629) Ether and Fluorine Substitution in Chemical Design
The other key components of 2-[(2-Fluorobenzyl)oxy]pyridine —the benzyl ether group and the fluorine atom—are also strategically important in molecular design.
Fluorine substitution has become a powerful and widely adopted strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. sigmaaldrich.combohrium.comnih.gov The introduction of a fluorine atom, which is small and highly electronegative, can profoundly influence a molecule's properties. sigmaaldrich.combohrium.com Key effects include:
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic breakdown and increasing its half-life. sigmaaldrich.comnih.gov
Increased Binding Affinity: Fluorine can engage in favorable interactions with protein targets, enhancing the binding affinity of a ligand. sigmaaldrich.comnih.govacs.org
Modulated Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa, which can improve its absorption, distribution, and membrane permeation. nih.govacs.org
Approximately 20% of all pharmaceuticals contain fluorine, a testament to its significant role in modern drug discovery. nih.gov
Scope and Research Imperatives for this compound
This compound itself is primarily positioned in the scientific literature and commercial catalogs as a research chemical or building block. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its structure is a deliberate combination of the aforementioned key functional groups, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery.
The primary research imperative for this compound is its use in the generation of chemical libraries. By utilizing the pyridine ring as a scaffold, chemists can perform various reactions to add further complexity. For instance, a boronic ester derivative of this compound, 2-((2-fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , is available, indicating its utility in Suzuki-Miyaura cross-coupling reactions. chemenu.com This allows for the attachment of a wide range of other molecular fragments, rapidly generating a diverse set of new compounds.
These newly synthesized molecules, all containing the core This compound fragment, can then be screened for biological activity against various targets. The rationale is that the combination of the pyridine ring (a known pharmacophore), the fluorobenzyl group (for improved metabolic stability and binding), and the ether linkage provides a promising starting point for identifying novel therapeutic agents. nih.gov Research into related structures, such as fluorobenzyl-triazolopyridines with anticonvulsant activity and various pyridine derivatives as CDK2 inhibitors for cancer therapy, underscores the potential of this molecular architecture in medicinal chemistry. researchgate.netnih.gov Therefore, the current scope of This compound is less about its own direct applications and more about its role as a strategic starting material for the discovery of future drugs and chemical probes.
Structure
3D Structure
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H10FNO/c13-11-6-2-1-5-10(11)9-15-12-7-3-4-8-14-12/h1-8H,9H2 |
InChI Key |
VWAVLCSTMVFNLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=N2)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Fluorobenzyl Oxy Pyridine and Its Structural Analogues
Strategic Approaches to the Ether Linkage Formation
The most direct route to 2-[(2-fluorobenzyl)oxy]pyridine and its analogues involves the formation of the ether bond as a key step. This is typically accomplished through nucleophilic substitution reactions where a pyridinol precursor acts as the nucleophile and a fluorobenzyl halide serves as the electrophile.
Nucleophilic Substitution Reactions Involving Pyridinol Precursors and Fluorobenzyl Halides
The Williamson ether synthesis is a classic and widely employed method for the preparation of ethers, and it is readily applicable to the synthesis of this compound. researchgate.netnih.gov This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile in a substitution reaction with an alkyl halide. researchgate.net In the context of synthesizing the target compound, this translates to the reaction of a 2-pyridone (or its tautomer, 2-hydroxypyridine) with a 2-fluorobenzyl halide.
The reaction proceeds via an SN2 mechanism, where the oxygen atom of the deprotonated 2-hydroxypyridine (B17775) attacks the benzylic carbon of the 2-fluorobenzyl halide, displacing the halide leaving group. nih.gov The choice of base, solvent, and reaction conditions can significantly influence the yield and selectivity of the O-alkylation versus the competing N-alkylation of the pyridone ring. researchgate.net
For instance, the synthesis of the closely related 2-benzyloxypyridine has been achieved in high yield by reacting 2-chloropyridine (B119429) with benzyl (B1604629) alcohol in the presence of solid potassium hydroxide (B78521) in toluene (B28343) at reflux. beilstein-journals.orgsemanticscholar.org This method avoids the pre-formation of the alkoxide and generates it in situ. A similar approach can be envisioned for the synthesis of this compound, where 2-fluorobenzyl alcohol would be used in place of benzyl alcohol.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield | Reference |
| 2-Chloropyridine | Benzyl alcohol | KOH | Toluene | Reflux, 1 h | 2-Benzyloxypyridine | 97% | beilstein-journals.orgsemanticscholar.org |
| 2-Pyridone Salts | Alkyl Halides | Various | Various | Various | N- and O-alkylated products | Variable | researchgate.net |
| 2-Pyridone | Alkyl Halides | Ag2CO3 | Non-polar solvents | Not specified | O-alkylated product | Moderate | researchgate.net |
Related Etherification Methods in Pyridine (B92270) Chemistry
Beyond the traditional Williamson synthesis, other etherification methods have been developed for pyridine derivatives. One notable approach involves the use of 2-benzyloxy-1-methylpyridinium triflate as a mild and effective benzylating agent for alcohols under neutral conditions. beilstein-journals.org This reagent can be prepared from 2-benzyloxypyridine and methyl triflate. beilstein-journals.orgsemanticscholar.org This methodology could be adapted for the synthesis of this compound by first preparing 2-(2-fluorobenzyloxy)pyridine and then using it to generate the corresponding pyridinium (B92312) salt.
Furthermore, the regioselective O-alkylation of 2-pyridones can be achieved through TfOH-catalyzed carbenoid insertion, offering a metal-free alternative with high regioselectivity. rsc.org This method provides a powerful tool for the synthesis of 2-alkoxypyridines, including the target compound.
Advanced Pyridine Ring Synthesis Techniques Applicable to this compound Scaffolds
In addition to forming the ether linkage on a pre-existing pyridine ring, advanced synthetic techniques allow for the construction of the substituted pyridine scaffold itself, incorporating the desired functionalities.
Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides
Pyridine N-oxides are versatile intermediates for the synthesis of substituted pyridines. organic-chemistry.org They can undergo regiospecific functionalization at the C2 position. The addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride (B1165640), affords 2-substituted pyridines in good yields. organic-chemistry.org This method can be used to introduce alkyl, alkynyl, and aryl groups. For the synthesis of a precursor to this compound, a suitable Grignard reagent could be employed to introduce a group that can be later converted to the 2-fluorobenzyloxy moiety.
Multicomponent Reactions for Polysubstituted Pyridine Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridines in a single step. nih.gov Two prominent examples are the Hantzsch and Guareschi-Thorpe pyridine syntheses.
The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.netresearchgate.net This reaction initially forms a dihydropyridine, which is then oxidized to the corresponding pyridine. researchgate.net By carefully choosing the starting materials, one could potentially construct a pyridine ring with substituents that facilitate the subsequent introduction of the 2-fluorobenzyloxy group.
The Guareschi-Thorpe reaction provides a route to 2,6-dihydroxypyridines by condensing two equivalents of a cyanoacetate (B8463686) with a ketone in the presence of a base. The resulting dihydroxypyridine can then be further functionalized.
Ring Opening and Closing Cascade (ROCC) Mechanisms for Pyridine Derivatization
Ring opening and closing cascade (ROCC) reactions represent a more advanced strategy for the synthesis of substituted pyridines. These reactions involve the opening of a heterocyclic ring, followed by a series of transformations and a final ring closure to form a new pyridine derivative. For example, a novel synthesis of 2,5-di-substituted pyridine derivatives has been developed using a ROCC mechanism. While complex, these methods offer unique pathways to novel pyridine structures that may be difficult to access through traditional methods. A method for converting para-substituted pyridines into meta-substituted anilines through sequential ring-opening and ring-closing reactions has also been reported. beilstein-journals.org
Oxidative Annulation Strategies for Pyridine Core Construction
The pyridine scaffold is a fundamental structural motif in a vast array of natural products and pharmaceutical agents. sigmaaldrich.comnih.gov Its synthesis has been a subject of extensive research, with oxidative annulation reactions emerging as a powerful tool for the construction of the pyridine core. These methods often involve the formation of new carbon-carbon and carbon-nitrogen bonds in a single operation, frequently promoted by a metal catalyst and an oxidant.
One notable example is the copper-catalyzed one-pot synthesis of fused pyridines from the reaction of cyclic ketones with propargylamine. researchgate.net This method has been shown to be scalable and cost-effective, utilizing copper(II) chloride as the catalyst in the presence of air as the oxidant. researchgate.net The reaction proceeds efficiently in isopropanol, and its tolerance to various functional groups, such as esters and carbamates, highlights its synthetic utility. researchgate.net The general applicability of this method suggests its potential for constructing substituted pyridine rings that could serve as precursors to halogenated pyridines for further functionalization.
Another approach involves a sequence of copper(II)-promoted dehydrogenation of an allylamine (B125299) followed by a rhodium(III)-catalyzed N-annulation with an alkyne. google.com This methodology provides a route to pyridines from readily available starting materials. google.com While these specific examples may not directly yield the immediate precursor to this compound, they represent the current state-of-the-art in pyridine synthesis, which is crucial for the preparation of the diverse structural analogues mentioned in the broader context of this article.
Recent advancements in electrochemical synthesis have also provided a green and efficient method for the construction of polysubstituted pyrroles through the electrooxidative annulation of amines and aldehydes or ketones. google.com While focused on pyrroles, the principles of electrochemical oxidative annulation could potentially be adapted for pyridine synthesis, offering an oxidant-free and environmentally benign alternative.
Transition-Metal-Free Approaches in Pyridine Synthesis
The development of transition-metal-free reactions is a significant goal in modern organic synthesis due to the cost, toxicity, and potential for product contamination associated with heavy metals. In the context of pyridine synthesis, several innovative metal-free strategies have been reported.
One such strategy involves the [3+3] annulation between β-enaminonitriles and β,β-dichloromethyl peroxides. sigmaaldrich.com This method operates under mild conditions and exhibits a broad substrate scope, providing access to polysubstituted pyridines without the need for a metal catalyst. sigmaaldrich.com The proposed mechanism involves a Kornblum–De La Mare rearrangement followed by an SNV-type C-Cl bond cleavage and subsequent intramolecular cyclization. sigmaaldrich.com
Another novel transition-metal-free approach is the ring expansion of 2-allyl-2H-azirines, promoted by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). scientificlabs.co.uk This reaction proceeds through a 1-azatriene intermediate that undergoes an in-situ electrocyclization to form the pyridine ring in good to excellent yields. scientificlabs.co.uk The reaction's tolerance to a variety of substituents makes it a versatile tool for the synthesis of functionalized pyridines. scientificlabs.co.uk
Furthermore, the functionalization of the pyridine ring itself can be achieved without transition metals. For instance, a metal-free, BF3·OEt2-mediated phosphonation of pyridines has been developed, which proceeds with high regioselectivity. While this reaction introduces a phosphorus-containing group, it demonstrates the principle of activating the pyridine ring for nucleophilic attack without a transition metal, a concept that could be extended to other functionalizations. These transition-metal-free methods represent a significant step towards more sustainable and economical synthetic routes to pyridine-containing compounds.
Synthesis of Key Intermediates and Precursors
Preparation of Fluorobenzyl Alcohol Derivatives
2-Fluorobenzyl alcohol is a key precursor, serving as the source of the 2-fluorobenzyl moiety. Its synthesis can be achieved through standard organic transformations. A common method is the reduction of 2-fluorobenzaldehyde, which can be accomplished using a variety of reducing agents.
Alternatively, Grignard reactions offer a versatile route to substituted benzyl alcohols. For example, a Grignard reagent can be prepared from 2-fluorobenzyl chloride and magnesium. google.com This organometallic intermediate can then react with a suitable electrophile to generate the desired alcohol derivative. google.com The use of the more economical 2-fluorobenzyl chloride instead of the corresponding bromide is advantageous for large-scale synthesis. google.com
The table below summarizes some of the key fluorobenzyl derivatives used as precursors.
| Compound Name | CAS Number | Molecular Formula | Use |
| 2-Fluorobenzyl alcohol | 446-51-5 | C₇H₇FO | Precursor to the ether |
| 2-Fluorobenzyl chloride | 343-37-3 | C₇H₆ClF | Precursor for Grignard reagent formation |
| 2-Fluorobenzyl bromide | 446-48-0 | C₇H₆BrF | Alkylating agent in Williamson ether synthesis |
| 4-Bromo-2-fluorobenzyl bromide | 76283-09-5 | C₇H₅Br₂F | Precursor for more complex analogues |
Synthesis of Halogenated Pyridine Precursors for Functionalization
Halogenated pyridines are versatile intermediates in the synthesis of 2-alkoxypyridines, with the halogen atom serving as a leaving group in nucleophilic substitution reactions. 2-Chloropyridine and 2-bromopyridine (B144113) are the most commonly employed precursors.
The synthesis of 2-chloropyridine can be achieved from 2-aminopyridine (B139424) through diazotization followed by reaction with a chloride source. An alternative, high-temperature process involves the reaction of 2-chloropyridine with potassium bifluoride to produce 2-fluoropyridine.
2-Bromopyridine can also be prepared from 2-aminopyridine via a Sandmeyer-type reaction. A well-established procedure involves the diazotization of 2-aminopyridine with sodium nitrite (B80452) in the presence of hydrobromic acid.
The choice between a chloro or bromo derivative often depends on the desired reactivity, with the bromo substituent generally being a better leaving group. The table below lists some common halogenated pyridine precursors.
| Compound Name | CAS Number | Molecular Formula | Use |
| 2-Chloropyridine | 109-09-1 | C₅H₄ClN | Precursor in Williamson ether synthesis |
| 2-Bromopyridine | 109-04-6 | C₅H₄BrN | Precursor in Williamson ether synthesis |
| 2-Fluoropyridine | 372-48-5 | C₅H₄FN | Precursor in nucleophilic aromatic substitution |
| 3-Bromopyridone | 66033-46-9 | C₅H₄BrNO | Precursor for substituted pyridones |
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification and isolation of intermediates and the final product are crucial steps to ensure the desired purity of the synthesized compounds. A combination of techniques is typically employed throughout the synthetic sequence.
For the intermediates, such as the fluorobenzyl alcohol and halogenated pyridine precursors, standard purification methods are often sufficient. These include:
Distillation: For liquid compounds with sufficient volatility and thermal stability, distillation under reduced pressure is a common and effective method for purification.
Recrystallization: Solid intermediates can be purified by recrystallization from a suitable solvent or solvent mixture to remove impurities.
Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in immiscible solvents. This is often followed by washing with aqueous solutions to remove inorganic salts and other water-soluble impurities.
Drying: Organic extracts are typically dried over an anhydrous inorganic salt, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water before solvent evaporation.
The final product, this compound, being an ether, is likely to be a liquid or a low-melting solid. Its purification would typically involve:
Aqueous workup: The reaction mixture is first treated with water to dissolve inorganic byproducts.
Extraction: The product is then extracted into a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).
Chromatography: For high purity, column chromatography on silica (B1680970) gel is a powerful technique to separate the desired ether from unreacted starting materials and side products. researchgate.net The choice of eluent (a mixture of non-polar and polar solvents) is optimized to achieve good separation.
Distillation: If the product is a liquid, vacuum distillation can be used for final purification.
The purity of the intermediates and the final product is typically assessed by analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic and Structural Elucidation of 2 2 Fluorobenzyl Oxy Pyridine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.
¹H NMR: In the ¹H NMR spectrum of 2-[(2-Fluorobenzyl)oxy]pyridine , distinct signals are expected for the protons of the pyridine (B92270) ring, the benzyl (B1604629) group, and the methylene (B1212753) bridge. The four protons of the pyridine ring would typically appear as a set of multiplets in the aromatic region (approximately δ 6.5-8.5 ppm). The chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the nitrogen atom and the oxygen substituent. The four protons of the 2-fluorobenzyl group would also resonate in the aromatic region, with their splitting patterns influenced by the fluorine atom. The benzylic methylene protons (-O-CH₂-) would likely appear as a singlet or a doublet (if coupled to ¹⁹F) in the range of δ 5.0-5.5 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For This compound , one would expect to observe 12 distinct signals corresponding to the 12 carbon atoms in the molecule, unless there is accidental overlap. The carbon of the pyridine ring attached to the oxygen atom (C-2) would be significantly downfield shifted. The carbons of the 2-fluorobenzyl group would show characteristic C-F coupling constants.
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. It would show a single resonance for the fluorine atom on the benzyl group. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to nearby protons can further confirm the structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following are predicted values and may differ from experimental results.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-3 | 7.0 - 7.2 | 111.0 - 113.0 |
| Pyridine H-4 | 7.6 - 7.8 | 138.0 - 140.0 |
| Pyridine H-5 | 6.8 - 7.0 | 116.0 - 118.0 |
| Pyridine H-6 | 8.1 - 8.3 | 148.0 - 150.0 |
| Benzyl H-3 | 7.2 - 7.4 | 124.0 - 126.0 |
| Benzyl H-4 | 7.0 - 7.2 | 129.0 - 131.0 |
| Benzyl H-5 | 7.3 - 7.5 | 128.0 - 130.0 |
| Benzyl H-6 | 7.1 - 7.3 | 115.0 - 117.0 |
| Methylene (-CH₂-) | 5.3 - 5.5 | 68.0 - 70.0 |
| Pyridine C-2 | - | 163.0 - 165.0 |
| Benzyl C-1 | - | 125.0 - 127.0 |
| Benzyl C-2 | - | 160.0 - 162.0 (d, ¹JCF) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of This compound , key absorption bands would confirm the presence of the pyridine ring, the aromatic C-H bonds, the C-O ether linkage, and the C-F bond.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C=N stretching (pyridine) | 1580 - 1620 |
| C=C stretching (aromatic) | 1450 - 1600 |
| C-O stretching (ether) | 1200 - 1300 |
| C-F stretching | 1000 - 1100 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. The nominal molecular weight of This compound is approximately 203.22 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the cleavage of the ether bond, leading to fragments corresponding to the 2-fluorobenzyl cation and the pyridin-2-oxy radical, or vice versa.
Advanced Spectroscopic Techniques for Comprehensive Characterization (e.g., COSY, HSQC, HMBC)
For a complete and unambiguous structural assignment, especially for complex molecules or for distinguishing between isomers, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be instrumental in assigning the protons on the pyridine and benzyl rings by identifying their neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the methylene protons to the specific carbons of the pyridine and benzyl rings.
The combined application of these spectroscopic methods provides a comprehensive and definitive structural characterization of This compound , leaving no ambiguity in its chemical identity.
Reactivity and Transformation Studies of 2 2 Fluorobenzyl Oxy Pyridine
Reactivity of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom in the pyridine ring of 2-[(2-Fluorobenzyl)oxy]pyridine is a key center of reactivity. Like pyridine itself, the nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is not involved in the aromatic sextet. This makes the nitrogen atom basic and nucleophilic, allowing it to participate in a range of chemical reactions.
The basicity of the pyridine nitrogen allows it to be protonated by acids to form pyridinium (B92312) salts. This reactivity is a fundamental characteristic of pyridines. imperial.ac.uk The nitrogen's nucleophilicity also enables it to react with electrophiles. For instance, it can be alkylated or acylated, and it can coordinate to Lewis acids and metal ions.
A significant transformation involving the pyridine nitrogen is its oxidation to a pyridine N-oxide. scripps.eduarkat-usa.org This is typically achieved using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide in acetic acid. arkat-usa.org The resulting N-oxide exhibits modified reactivity compared to the parent pyridine. The N-oxide group is a strong electron-donating group, which can influence the regioselectivity of subsequent reactions. scripps.eduyoutube.com For example, it can facilitate electrophilic substitution at the 2- and 4-positions of the pyridine ring. youtube.com The N-oxide can also be deoxygenated to regenerate the pyridine. arkat-usa.org
The pyridine nitrogen can also play a role in directing metallation reactions. The nitrogen's ability to coordinate to organolithium reagents can direct the deprotonation of the pyridine ring at the ortho-position (C-6), providing a route for further functionalization at that site.
Chemical Transformations at the Methylene (B1212753) Bridge
The methylene bridge (-CH₂-) connecting the pyridyloxy and 2-fluorobenzyl groups is another site for potential chemical transformations. While generally less reactive than other parts of the molecule, it can participate in certain reactions, particularly those involving radical intermediates or strong bases.
Under specific conditions, the methylene bridge can be a target for oxidation. For instance, strong oxidizing agents might lead to the formation of a carbonyl group, converting the ether into an ester. A study on a related porphyrin compound showed that a methylene bridge could be oxidized to a carbonyl group. academie-sciences.fr
Deprotonation of the methylene bridge can be achieved using a strong base, which would generate a carbanion. This carbanion could then react with various electrophiles, allowing for the introduction of new functional groups at this position. This approach is a common strategy in organic synthesis for the functionalization of benzylic positions.
Electrophilic and Nucleophilic Aromatic Substitution on the Fluorobenzyl Moiety
The 2-fluorobenzyl group is an aromatic ring and, as such, can undergo electrophilic aromatic substitution (SEAr) reactions. The fluorine atom is an ortho-, para-directing deactivator. This means that incoming electrophiles will preferentially add to the positions ortho and para to the fluorine atom (positions 3 and 5, and position 4 relative to the CH₂ group). However, the electron-withdrawing nature of the fluorine atom deactivates the ring towards electrophilic attack compared to unsubstituted benzene (B151609). Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration of the fluorobenzyl ring would likely yield a mixture of 3-nitro and 5-nitro substituted products.
Nucleophilic aromatic substitution (SNAr) on the fluorobenzyl ring is also a possibility, though it generally requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. libretexts.org The fluorine atom itself is not a particularly good leaving group in SNAr reactions unless activated by other substituents. However, in specific contexts, such as in the synthesis of radiolabeled compounds, nucleophilic substitution of a leaving group on an aromatic ring is a key reaction. epa.govresearchgate.net
Hydrolysis and Cleavage Reactions of the Ether Linkage
The ether linkage in this compound is susceptible to cleavage under certain conditions, most commonly through acid-catalyzed hydrolysis. masterorganicchemistry.com The mechanism of ether cleavage typically involves protonation of the ether oxygen by a strong acid, followed by nucleophilic attack by a halide ion (if a hydrogen halide is used) or water. masterorganicchemistry.com
The cleavage can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether. nih.gov In the case of this compound, cleavage at the benzylic carbon is likely to proceed through an SN1-like mechanism due to the stability of the resulting benzylic carbocation. Cleavage at the pyridyl-oxygen bond is less likely under these conditions.
Ether cleavage can also be achieved using other reagents, such as strong Lewis acids or through reductive cleavage methods. The stability of the ether linkage is an important consideration in the design of synthetic routes involving this molecule, as harsh acidic or basic conditions could lead to its unintended cleavage. nih.gov
Derivatization Strategies for Further Functionalization and Analog Synthesis
The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of a wide range of analogs. Several strategies can be employed for its derivatization.
Modification of the Pyridine Ring:
N-Oxidation: As discussed earlier, oxidation of the pyridine nitrogen to an N-oxide opens up possibilities for further functionalization. scripps.eduarkat-usa.org The N-oxide can direct electrophilic substitution or be used in cycloaddition reactions. arkat-usa.org
Substitution on the Pyridine Ring: The pyridine ring can undergo both electrophilic and nucleophilic substitution reactions. imperial.ac.uk However, the pyridine ring is generally electron-deficient and thus more susceptible to nucleophilic attack, particularly when a good leaving group is present. epa.gov
Metallation: Directed ortho-metallation of the pyridine ring can be used to introduce a variety of substituents at the C-6 position.
Modification of the Fluorobenzyl Ring:
Electrophilic Aromatic Substitution: The fluorobenzyl ring can be functionalized through various electrophilic substitution reactions, as discussed in section 4.3. This allows for the introduction of a wide range of substituents, which can modulate the electronic and steric properties of the molecule.
Nucleophilic Aromatic Substitution: While less common, SNAr reactions can be employed if the ring is appropriately activated with electron-withdrawing groups. libretexts.org
Cleavage and Reformation of the Ether Linkage: The ether linkage can be cleaved and then reformed with different alcohols or phenols to generate a library of analogs with modified linker structures. This strategy allows for the exploration of the structure-activity relationship of the ether linkage itself.
Functionalization of the Methylene Bridge: As mentioned in section 4.2, the methylene bridge can be functionalized through deprotonation and subsequent reaction with electrophiles.
These derivatization strategies highlight the synthetic utility of this compound as a starting material for the creation of new and potentially bioactive molecules. Microbial transformations have also been shown to be a viable method for the functionalization of substituted pyridines, offering an alternative to traditional chemical methods. researchgate.net
Computational and Theoretical Investigations of 2 2 Fluorobenzyl Oxy Pyridine
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules like 2-[(2-Fluorobenzyl)oxy]pyridine. These methods provide insights into the distribution of electrons within the molecule, which dictates its reactivity and physical properties.
For a comprehensive analysis, DFT calculations would be performed using a suitable basis set, such as 6-311++G(d,p), to accurately model the electronic environment. Key parameters derived from these calculations would include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Electron Density and Electrostatic Potential: Mapping the electron density and molecular electrostatic potential (MEP) would reveal the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. The electronegative fluorine and oxygen atoms, along with the nitrogen in the pyridine (B92270) ring, would be expected to be regions of high electron density.
Table 1: Hypothetical DFT Parameters for Electronic Structure Analysis
| Parameter | Description | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Distribution of charge among the atoms | Provides insight into local electronic character. |
Molecular Modeling and Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are key determinants of its biological activity and physical properties. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its most stable conformations.
Reaction Mechanism Studies and Transition State Analysis
Theoretical studies are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis, degradation, or metabolic pathways. Computational methods allow for the mapping of the reaction coordinate from reactants to products, including the identification of high-energy transition states and intermediate structures.
By calculating the activation energies, researchers can predict the feasibility and rate of a proposed reaction pathway. For instance, studying the ether cleavage or reactions at the pyridine ring would involve locating the corresponding transition states. The nature of these transition states can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
Prediction of Spectroscopic Parameters
Computational chemistry can accurately predict various spectroscopic parameters, which is essential for the characterization and identification of a compound. Theoretical calculations of vibrational and nuclear magnetic resonance (NMR) spectra for this compound would serve as a powerful tool for interpreting experimental data.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. These predicted spectra can be compared with experimental results to confirm the molecular structure and assign specific vibrational modes to different functional groups.
NMR Spectroscopy: The chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical values are typically in good agreement with experimental data and aid in the complete assignment of NMR signals.
In silico Studies on Molecular Interactions and Binding Affinities
To explore the potential biological activity of this compound, in silico techniques such as molecular docking are employed. These studies predict how a molecule (ligand) might interact with the binding site of a biological target, such as a protein or enzyme.
The process involves docking the optimized conformation of this compound into the active site of a target protein. The software then calculates a docking score, which estimates the binding affinity. The analysis of the resulting docked pose reveals specific intermolecular interactions, such as:
Hydrogen bonds
Hydrophobic interactions
π-π stacking
Halogen bonds (involving the fluorine atom)
These predicted interactions provide a hypothesis for the molecule's mechanism of action at a molecular level. While no specific in silico studies on this compound have been published, the general methodology is widely applied to other pyridine-containing compounds to screen for potential therapeutic agents.
Applications of 2 2 Fluorobenzyl Oxy Pyridine and Its Derivatives in Advanced Chemical Synthesis
Role as Synthetic Intermediates in Complex Molecule Construction
The structural framework of 2-[(2-Fluorobenzyl)oxy]pyridine and its analogs is a key building block for creating more elaborate molecules. The pyridine (B92270) moiety can be modified through various organic reactions, making it a versatile synthetic intermediate. ijnrd.orgumich.edu For instance, derivatives of this scaffold are instrumental in synthesizing fused heterocyclic systems where the pyridine ring is annulated with other rings like pyrazole (B372694), furan, or indene. researchgate.netresearchgate.netnih.gov
A primary strategy involves using substituted pyridines as precursors that undergo cyclization reactions. For example, pyridine N-oxides can react with Grignard reagents and subsequently be treated with acetic anhydride (B1165640) to yield 2-substituted pyridines. umich.edu This highlights the role of the core pyridine structure as a platform for introducing a variety of substituents, which is a critical step in building molecular complexity. Researchers have utilized such strategies to develop inhibitors for enzymes like NADPH oxidase 2 (NOX2), starting from functionalized pyrrolo[2,3-b]pyridine structures. nih.gov The synthesis of these complex inhibitors often involves multiple steps where the initial pyridine-based structure is systematically elaborated. nih.gov
Utilization in Scaffold Diversity Generation for Chemical Libraries
The generation of chemical libraries with diverse scaffolds is a cornerstone of modern drug discovery. nih.gov The pyridine scaffold, as seen in this compound, is highly valuable in this context due to its established presence in over 7,000 existing drug molecules. nih.gov Its structure allows for easy modification at multiple positions, leading to a vast chemical space that can be explored for biological activity. nih.govrsc.orgnih.gov
By starting with a common pyridine-based core, chemists can apply various reaction conditions and building blocks to generate a library of related but structurally distinct molecules. This approach is efficient for structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. nih.govnih.gov For example, a series of dihydrofuro[2,3-b]pyridine derivatives was developed to explore inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), demonstrating how a single core scaffold can be systematically modified to optimize potency and pharmacokinetic properties. nih.gov Similarly, libraries of indenopyridine derivatives have been synthesized via multicomponent reactions to screen for antimicrobial and antioxidant properties. ekb.eg This highlights the utility of the pyridine framework in creating diverse molecular collections for identifying new therapeutic leads. nih.gov
Precursors for Heterocyclic Systems Incorporating Pyridine
Derivatives of the pyridine scaffold are fundamental precursors for a wide array of more complex heterocyclic systems. The inherent reactivity of the pyridine ring and its substituents allows for its annulation (fusion) with other heterocyclic or carbocyclic rings, leading to novel molecular architectures with significant potential in medicinal chemistry. researchgate.netmdpi.comnih.gov
The fusion of pyrazole and pyridine rings creates pyrazolopyridine scaffolds, which are prominent in many existing drug molecules. researchgate.net The synthesis of these hybrids often employs aminopyrazoles as versatile building blocks in multicomponent reactions. researchgate.netnih.gov One-pot reactions involving an α,β-unsaturated aldehyde, a cyclic 1,3-diketone, and a 5-aminopyrazole can yield styryl-linked pyridine derivatives fused with a pyrazole ring. researchgate.net
Another established method is the cyclocondensation reaction between hydrazine (B178648) derivatives and 1,3-dicarbonyl compounds, a classic approach known as the Knorr pyrazole synthesis. nih.govmdpi.com Modifications of this method, for instance, using iodine as a halogenating agent, can enhance the cyclization process. nih.gov Furthermore, Vilsmeier-Haack cyclization-formylation of hydrazones generated from acetophenones and 2-hydrazinylpyridine provides an effective route to 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes. mdpi.com These synthetic strategies showcase the conversion of simple pyridine derivatives into complex, biologically relevant pyrazole-pyridine hybrids. nih.govmdpi.com
Table 1: Examples of Pyrazole-Pyridine Hybrid Synthesis Methods
| Starting Materials | Reaction Type | Product Scaffold | Reference |
| α,β-Unsaturated aldehyde, Cyclic 1,3-diketone, 5-Aminopyrazole | One-pot multicomponent reaction | Styryl-linked Pyrazole-Pyridine | researchgate.net |
| Hydrazine derivatives, 1,3-Dicarbonyl compounds | Cyclocondensation (Knorr Synthesis) | Pyrazolopyridine | nih.govmdpi.com |
| Acetophenone-derived hydrazones, 2-Hydrazinylpyridine | Vilsmeier-Haack cyclization-formylation | 4-Formyl-1-(2-pyridyl)pyrazole | mdpi.com |
| 5-Aminopyrazoles, N-Substituted isatin | Condensation reaction | Pyrazole-Oxindole Hybrid | mdpi.com |
Furo[2,3-b]pyridines, also known as 7-azabenzofurans, are of growing interest in medicinal chemistry. researchgate.netnih.gov A concise, scalable synthesis has been developed to access this core structure. nih.gov The process starts with a substituted nicotinic acid, such as 2,5-dichloronicotinic acid, which is first converted to its ethyl ester. nih.gov This intermediate then undergoes an SNAr reaction with deprotonated ethyl 2-hydroxyacetate, followed by intramolecular cyclization to yield the furo[2,3-b]pyridine (B1315467) core. nih.gov This route is particularly useful as it provides "handles" at the 3- and 5-positions for further modification via palladium-mediated cross-coupling reactions. nih.gov
Other synthetic methodologies for this scaffold include palladium-catalyzed one-pot syntheses involving Sonogashira couplings followed by Wacker-type heteroannulations, as well as routes starting from pyridine N-oxides. nih.gov The development of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors further underscores the therapeutic relevance of this heterocyclic system. nih.gov
Table 2: Synthetic Strategies for Furo[2,3-b]pyridines
| Precursor Type | Key Reaction Steps | Advantage | Reference |
| Substituted Nicotinic Acid | Esterification, SNAr, Intramolecular Cyclization | Scalable, provides handles for cross-coupling | nih.gov |
| Pyridine Derivatives | Sonogashira coupling, Wacker-type heteroannulation | One-pot synthesis | nih.gov |
| Pyridine N-oxides | Cyclization | Access to 2,3-substituted products | nih.gov |
| Furo[2,3-b]pyrroles | Thermolysis of azidopropenoates, Vilsmeier formylation | Synthesis of related fused systems | mdpi.com |
The indenopyridine core is present in a group of alkaloids and their derivatives exhibit a range of biological activities. echemcom.com Consequently, efficient synthetic routes to this scaffold are highly sought after. ekb.egechemcom.com A common and direct approach is the one-pot, multicomponent reaction of an aromatic aldehyde, malononitrile, and 1-indanone (B140024) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. nih.gov This method provides direct access to 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives. nih.gov
Another strategy involves aza-semipinacol-type rearrangements. Bromo-substituted indeno[1,2-b]pyridin-2-ones have been synthesized from 6-benzyl-3,6-dihydropyridin-2(1H)-ones, triggered by N-Bromosuccinimide (NBS). nih.gov These intermediates can then be converted into unsaturated indenopyridin-2-ones, which are valuable compounds for further derivatization. nih.gov The development of nano-CeO2/ZnO as a recyclable catalyst has also been shown to efficiently promote the synthesis of indenopyridine derivatives under reflux conditions. echemcom.com
Table 3: Methods for Indeno[1,2-b]pyridine Synthesis
| Reactants | Catalyst/Reagent | Product Type | Reference |
| Aromatic aldehyde, Malononitrile, 1-Indanone | Ammonium acetate, Acetic acid | 2-Amino-5H-indeno[1,2-b]pyridine-3-carbonitriles | nih.gov |
| 6-Benzyl-3,6-dihydropyridin-2(1H)-ones | N-Bromosuccinimide (NBS) | Bromo-substituted indeno[1,2-b]pyridin-2-ones | nih.gov |
| Various precursors | nano-CeO2/ZnO | Indenopyridine derivatives | echemcom.com |
| N-pyrimidinyl aryl amines, cyclic 1,3-diones | Rh(III) catalyst in water | Tetrahydrocarbazole derivatives (related fused systems) | researchgate.net |
The oxadiazole ring is another pharmacologically important heterocycle, and its combination with a pyridine moiety can lead to novel drug candidates. nih.gov A key strategy in developing these hybrid scaffolds involves using oxadiazole-2-oxides (furoxans) as lead compounds. nih.gov For instance, novel furoxan derivatives bearing a pyridine ring have been synthesized to target thioredoxin glutathione (B108866) reductase (TGR), a crucial enzyme in the parasite Schistosoma japonicum. nih.gov
The synthesis often involves creating an intermediate that contains the pyridine ring and then constructing the oxadiazole-N-oxide ring through a cyclization reaction, for example, mediated by sodium nitrate. nih.gov Research has shown that intermediates bearing a hydroxy group and a pyridine ring with a trifluoromethyl substituent exhibit high inhibitory activity. nih.gov This demonstrates a targeted approach where the pyridine scaffold is strategically functionalized to enhance the biological activity of the final oxadiazole-pyridine hybrid molecule. nih.govnih.gov
Pyrimidine-Pyridine Analogues
The synthesis of molecules containing linked pyrimidine (B1678525) and pyridine rings is of significant interest in medicinal chemistry, as these motifs are present in numerous biologically active compounds. rsc.orgarabjchem.orggsconlinepress.com Pyrimidine-pyridine analogues derived from this compound can be synthesized using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.gov
This synthetic strategy typically involves the reaction of a boronic acid or boronic ester derivative of one heterocyclic component with a halide derivative of the other. A known and available precursor, 2-((2-fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is a boronic ester (specifically, a pinacol (B44631) ester) ideally suited for this purpose. This stable compound can be coupled with a halogenated pyrimidine (e.g., 2-chloro- or 2-bromopyrimidine) to form the desired C-C bond between the two aromatic rings. The general mechanism for such a Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.
While direct synthesis of a pyrimidine-pyridine analogue starting specifically from this compound is not extensively documented in readily available literature, the feasibility of the approach is well-established. For instance, related structures such as 6-(5-((2-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid have been successfully synthesized, demonstrating the incorporation of the 2-fluorobenzyl moiety into a pyrimidine-pyridine framework. nih.gov The use of boronic acids and esters is a common strategy for creating C(sp²)–C(sp²) bonds, which are fundamental to these structures. nih.gov
Table 1: Proposed Suzuki-Miyaura Reaction for Pyrimidine-Pyridine Analogue Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| 2-((2-fluorobenzyl)oxy)-4-(boronic ester)pyridine | Halogenated Pyrimidine (e.g., 2-chloropyrimidine) | Palladium Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Na₃PO₄), Solvent (e.g., Dioxane/Water) | 2-((2-Fluorobenzyl)oxy)-4-(pyrimidin-2-yl)pyridine |
Derivatization Reagents in Targeted Chemical Modifications
Derivatization is a key technique in analytical chemistry to enhance the detection and separation of analytes, particularly in mass spectrometry (MS). nih.gov Reagents are used to introduce a specific tag onto a target molecule, improving its ionization efficiency or enabling specific fragmentation patterns. While this compound itself is not commonly cited as a derivatization reagent, its structural features suggest potential applications for its activated forms in this context.
For example, the development of 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) as a derivatization agent for hydroxyl groups highlights the utility of fluorinated pyridinium (B92312) salts in LC-MS/MS analysis. nih.gov This reagent improves detection sensitivity for molecules like vitamin D metabolites. nih.gov An activated derivative of this compound could theoretically function similarly, with the fluorobenzyl group serving as a unique mass tag for identification.
Modification of Proteins and Peptides for Proteomics Research
In proteomics, derivatization reagents are used to label specific amino acid residues, facilitating protein identification and quantification. nih.gov For instance, triazine-pyridine chemistry has been developed for the selective labeling of tyrosine residues under physiological conditions. nih.gov
Although not documented, a reactive analogue of this compound could potentially be designed for such purposes. By introducing a reactive functional group onto the pyridine or benzyl (B1604629) ring, the molecule could be directed to covalently bond with specific amino acid side chains (e.g., cysteine or lysine). The 2-fluorobenzyl group would then act as a reporter, allowing for the identification of the modified peptide in a subsequent MS/MS analysis. Chemical proteomics methods often use immobilized small molecule inhibitors on affinity probes to identify protein kinase targets, a strategy that has been successfully applied to the pyrido[2,3-d]pyrimidine (B1209978) class of compounds. nih.gov
Application in Pharmacokinetic Study Enhancements through Derivatization
Pharmacokinetic studies track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Enhancing the analytical sensitivity for a drug and its metabolites is crucial. Derivatization can improve the chromatographic behavior and mass spectrometric response of metabolites, which are often present at very low concentrations. nih.gov
A derivatizing agent based on the this compound scaffold could be used to tag metabolites that lack easily ionizable groups. The introduction of the pyridine moiety can provide a site for protonation, enhancing signal in electrospray ionization mass spectrometry (ESI-MS). The fluorine atom provides a distinct isotopic signature that can aid in distinguishing the derivatized analyte from background matrix interference.
Precursors for Radiotracers in Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). chempep.com The "building block" approach is a common strategy in PET chemistry, where a small molecule containing ¹⁸F is synthesized first and then coupled to a larger targeting molecule. rsc.org The compound this compound serves as an excellent non-radioactive model and precursor scaffold for ¹⁸F-labeled PET tracers.
The synthesis of PET tracers often involves a late-stage radiofluorination step. rsc.org Research has demonstrated the development of ¹⁸F-labeled ligands for the adenosine (B11128) A₂A receptor, which is a target for neurodegenerative diseases. mdpi.com In this work, a 2-fluorobenzyl derivative, [¹⁸F]PPY2, was synthesized via a copper-mediated radiofluorination of the corresponding boronic acid pinacol ester precursor. mdpi.com This highlights a direct application pathway for a boronic ester of this compound, which could be used to synthesize a PET tracer where the ¹⁹F is replaced with ¹⁸F. The resulting radiotracer would enable in vivo imaging and pharmacokinetic studies. mdpi.com
Table 2: Synthesis of a Potential ¹⁸F-Radiotracer Based on the PPY2 Analogue
| Precursor | Radiolabeling Reagent | Reaction Conditions | Product | Application |
| Boronic acid pinacol ester of 2-(benzyloxy)pyridine | Anhydrous [¹⁸F]TBAF, Copper catalyst | Alcohol-enhanced, 110 °C | [¹⁸F]this compound | PET Imaging Tracer |
The resulting ¹⁸F-labeled tracer would be investigated for its brain uptake and metabolic stability, similar to the evaluations performed for [¹⁸F]PPY1 and [¹⁸F]PPY2, which showed high parent fractions in the brain. mdpi.com
Design and Synthesis of Advanced Functional Materials Precursors
Polysubstituted pyridines are important functional moieties in the design of advanced materials, including chemosensors and components for molecular electronics. mdpi.com The synthesis of these materials often relies on modular strategies like cross-coupling reactions to assemble complex aromatic systems. mdpi.com The this compound scaffold, particularly via its boronic ester derivative, provides a versatile entry point for constructing such materials.
Chemosensors and Molecular Electronics Components
Pyridine-based structures are frequently employed as chemosensors due to the ability of the nitrogen atom to coordinate with metal ions. nih.govresearchgate.net This coordination can lead to a detectable change in the molecule's photophysical properties, such as a shift in its absorption or fluorescence spectrum. nih.gov By incorporating the this compound unit into a larger conjugated system, a fluorescent chemosensor could be designed. The pyridyl ether oxygen and the pyridine nitrogen could act as a chelating unit for specific metal cations.
In the field of molecular electronics, pyridyl-based molecules are studied for their charge transport properties and their ability to self-assemble into ordered structures. nih.govacs.org The electronic structure of metal complexes containing pyridine-diimine ligands, for example, has been studied in detail, revealing that these ligands can be "noninnocent," meaning they can actively participate in redox processes. acs.org The this compound unit can be functionalized through Suzuki coupling to create extended π-conjugated systems. These systems are essential for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), where the tuning of HOMO/LUMO energy levels is critical for performance. nih.gov The fluorobenzyl group can further modulate the electronic properties and influence intermolecular packing in the solid state.
Structure Activity Relationship Sar Studies of 2 2 Fluorobenzyl Oxy Pyridine Derivatives in a Chemical Context
Influence of Fluorine Substitution on Electronic and Steric Properties
The presence of a fluorine atom at the ortho-position of the benzyl (B1604629) group in 2-[(2-fluorobenzyl)oxy]pyridine profoundly influences the molecule's electronic and steric landscape. Fluorine is the most electronegative element, and its introduction into an organic molecule imparts significant, often predictable, changes.
Electronic Properties: The primary electronic influence of the fluorine atom is its strong inductive electron-withdrawing effect (-I effect). This effect polarizes the C-F bond, drawing electron density away from the benzene (B151609) ring. This withdrawal of electron density can weaken adjacent bonds and alter the reactivity of the entire benzyl moiety. For instance, the electron-withdrawing nature of fluorine can decrease the electron density on the oxygen atom of the ether linkage, which in turn can affect its interaction with metal ions or its role as a hydrogen bond acceptor. acs.org The substitution of fluorine can also lower the pKa of nearby functional groups, making acidic protons more acidic and basic centers, like the pyridine (B92270) nitrogen, less basic. sciepub.comnih.gov
The following table summarizes the key properties of fluorine that are central to its role in modifying molecular characteristics.
| Property | Value/Description | Impact on this compound |
| Electronegativity (Pauling Scale) | 3.98 | Strong inductive electron withdrawal from the benzyl ring. |
| Van der Waals Radius | 1.47 Å | Moderate steric hindrance at the ortho position. |
| C-F Bond Energy | ~485 kJ/mol | High bond strength, conferring metabolic stability. |
| Inductive Effect | Strong -I | Reduces electron density on the benzyl ring and ether oxygen. |
| Resonance Effect | Weak +M | Generally outweighed by the strong inductive effect. |
Impact of Pyridine Ring Substitutions on Reactivity and Derivative Formation
The pyridine ring is an electron-deficient aromatic heterocycle, a characteristic that governs its reactivity. The nitrogen atom is more electronegative than carbon and acts as an electron sink, making the ring less susceptible to electrophilic aromatic substitution (EAS) than benzene. pearson.com EAS reactions, when they do occur, are typically directed to the C-3 position. pearson.com Conversely, the ring is activated towards nucleophilic aromatic substitution (NAS), especially at the C-2 and C-4 positions.
Substituents on the pyridine ring can dramatically modulate this inherent reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the ring, influencing the ease of derivative formation and the basicity of the nitrogen atom.
Electron-Donating Groups (e.g., -CH₃, -OCH₃, -NH₂): These groups increase the electron density on the pyridine ring, making it more reactive towards electrophiles and increasing the basicity of the nitrogen atom.
Electron-Withdrawing Groups (e.g., -CN, -NO₂, -Cl): These groups decrease the electron density further, deactivating the ring towards electrophiles but making it more susceptible to nucleophilic attack. They also significantly decrease the basicity of the pyridine nitrogen. nih.gov
The effect of substituents on the reactivity of the pyridine ring can be quantified using Hammett constants (σ), which provide a measure of the electronic effect of a substituent. rsc.orgscience.govaip.org
The table below illustrates how different substituents on the pyridine ring can affect its properties and subsequent reactivity.
| Substituent Position | Substituent Group | Effect on Electron Density | Predicted Impact on Nitrogen Basicity | Predicted Impact on Reactivity towards Nucleophiles |
| 4 | -OCH₃ (Methoxy) | Increase (Donating) | Increase | Decrease |
| 4 | -CH₃ (Methyl) | Increase (Donating) | Increase | Decrease |
| - | (Unsubstituted) | Baseline | Baseline | Baseline |
| 4 | -Cl (Chloro) | Decrease (Withdrawing) | Decrease | Increase |
| 4 | -CN (Cyano) | Decrease (Withdrawing) | Decrease | Increase |
Conformational Effects of the Benzyl Ether Moiety on Molecular Interactions
The C-O-C bond angle in ethers is typically around 110-112°. The presence of bulky aromatic groups, like in diaryl ethers, can influence this angle. researchgate.net More importantly, the relative orientation of the two aromatic rings is defined by the torsional or dihedral angles. In related biaryl-bridged structures, dihedral angles have been shown to be a key determinant of selectivity in chemical reactions. acs.org
Quantum mechanical studies on benzyl derivatives indicate that the preferred conformation often arises from a balance between steric repulsion and electronic interactions. nih.gov For this compound, the conformation will be influenced by:
Steric Repulsion: Interaction between the ortho-fluorine atom and the pyridine ring.
Electrostatic Interactions: Attraction or repulsion between the electron-rich regions (pyridine nitrogen, ether oxygen) and electron-poor regions.
π-π Stacking: Potential intramolecular interactions if the rings can adopt a parallel or near-parallel orientation.
The conformation of the benzyl ether moiety directly impacts how the molecule presents its functional groups for intermolecular interactions, such as hydrogen bonding (with the pyridine nitrogen as an acceptor) and halogen bonding (with the fluorine atom).
The table below outlines key conformational parameters and their potential influence.
| Conformational Parameter | Description | Expected Influence on Molecular Interactions |
| Pyridine-O-CH₂ Dihedral Angle | Torsion around the C(pyridine)-O bond | Determines the orientation of the benzyl group relative to the pyridine ring. |
| O-CH₂-Benzyl Dihedral Angle | Torsion around the O-CH₂ bond | Affects the proximity of the fluorine atom to the pyridine ring. |
| C-O-C Bond Angle | The angle of the ether linkage | Influences the overall molecular shape and rigidity. |
| Inter-ring Dihedral Angle | Angle between the planes of the pyridine and benzyl rings | Critical for potential intramolecular π-stacking and defining the overall topology. nih.gov |
Systematic Structural Modifications and Their Chemical Consequences
Systematic modification of the this compound scaffold is a standard strategy in chemical research to fine-tune its properties. nih.gov This involves altering each of the three key components: the fluorobenzyl ring, the ether linkage, and the pyridine ring.
Modifications to the Fluorobenzyl Ring:
Position of Fluorine: Moving the fluorine from the ortho to the meta or para position would significantly alter steric hindrance around the ether linkage while modulating its electronic influence.
Multiple Fluorine Substitutions: Introducing additional fluorine atoms would amplify the inductive effects and could introduce new intermolecular interactions (e.g., C-F···H bonds). publish.csiro.au
Other Substituents: Replacing fluorine with other groups (e.g., -Cl, -CH₃, -CF₃) would allow for a systematic study of how different electronic and steric profiles affect the molecule's properties.
Modifications to the Ether Linkage:
Homologation: Inserting additional methylene (B1212753) (-CH₂-) units between the oxygen and the benzyl ring would increase flexibility and alter the distance between the two aromatic systems.
Replacement: Replacing the ether oxygen with a sulfur atom (to form a thioether) or an amine (to form a benzylamine (B48309) derivative) would fundamentally change the geometry, polarity, and hydrogen-bonding capabilities of the linker.
Modifications to the Pyridine Ring:
As discussed in section 7.2, adding various substituents to the pyridine ring is a powerful way to control its electronic properties and reactivity. Synthesizing a library of derivatives with different EDGs and EWGs at various positions would provide a comprehensive picture of the SAR. nih.govnih.gov
The chemical consequences of these modifications can be evaluated through changes in physical properties (e.g., melting point, solubility), spectroscopic data (NMR, IR), and reactivity in controlled chemical reactions.
The following table provides examples of systematic modifications and their likely chemical consequences.
| Modification Type | Example Derivative | Expected Chemical Consequence |
| Fluorine Position | 2-[(4-Fluorobenzyl)oxy]pyridine | Reduced steric hindrance near the ether link; altered electronic effect on the benzyl ring. |
| Linker Modification | 2-[(2-Fluorobenzyl)thio]pyridine | Change in bond angle and length of the linker; altered nucleophilicity and hydrogen bond potential. |
| Pyridine Substitution | 5-Nitro-2-[(2-fluorobenzyl)oxy]pyridine | Significantly decreased basicity of the pyridine N; increased susceptibility to nucleophilic attack on the pyridine ring. |
| Benzyl Substitution | 2-[(2-Trifluoromethylbenzyl)oxy]pyridine | Increased steric bulk and strong electron-withdrawing effect from the benzyl ring. |
Future Research Directions and Opportunities for 2 2 Fluorobenzyl Oxy Pyridine
Development of Novel and Sustainable Synthetic Routes
The classical synthesis of 2-[(2-Fluorobenzyl)oxy]pyridine likely relies on the Williamson ether synthesis, a robust but often harsh method. wikipedia.org Future research should prioritize the development of more sustainable and efficient synthetic protocols.
Green Chemistry Approaches: The principles of green chemistry offer a framework for developing more environmentally benign syntheses. For instance, moving away from traditional polar aprotic solvents like DMF or DMSO towards greener alternatives is a key goal. jk-sci.com Research into catalytic versions of the Williamson ether synthesis that operate at lower temperatures and with weaker alkylating agents could significantly reduce the environmental impact. acs.org Furthermore, exploring alternative activation methods, such as phosphoramide (B1221513) catalysis for the synthesis of heteroaryl ethers from N-oxides, could provide novel, eco-friendly routes. rsc.org
Catalytic C-O Cross-Coupling Reactions: Modern organometallic catalysis offers powerful tools for C-O bond formation. Future investigations should explore the use of transition metal catalysts (e.g., copper or palladium) to couple 2-hydroxypyridine (B17775) with 2-fluorobenzyl halides or related precursors. These methods often proceed under milder conditions and with greater functional group tolerance than traditional SN2 reactions. nih.govnih.gov A particularly interesting avenue is the exploration of bismuth-mediated O-arylation of pyridones, which presents an "umpolung" or reverse-polarity approach to the synthesis of pyridyl ethers. nih.govnih.gov
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Method | Potential Advantages | Potential Challenges |
| Green Williamson Ether Synthesis | Reduced solvent toxicity, lower energy consumption. acs.org | May require catalyst development for high efficiency. |
| Phosphoramide Catalysis | High atom economy, mild conditions. rsc.org | Requires N-oxide precursor. |
| Copper/Palladium Catalysis | High functional group tolerance, milder conditions. nih.govacs.org | Catalyst cost and removal from the final product. |
| Bismuth-Mediated O-Arylation | Complementary reactivity, good for electron-rich pyridones. nih.govnih.gov | Reagent stoichiometry and optimization. |
Exploration of Unconventional Reactivity Pathways
The reactivity of this compound is largely unexplored. Future research should venture beyond predictable transformations and investigate unconventional reactivity pathways to unlock novel molecular architectures.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. magnusgroup.orgacs.org This technology could be applied to this compound in several ways. For instance, C-H functionalization of the pyridine (B92270) or benzene (B151609) ring could be achieved by generating radical intermediates. acs.orgacs.org This would allow for the direct introduction of various substituents without the need for pre-functionalized starting materials. Additionally, the ether linkage itself could be a target for C-O bond manipulation through photoredox-mediated processes. magnusgroup.org
Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for oxidation and reduction, aligning with the principles of green chemistry. The pyridine and fluorobenzene (B45895) rings in the target molecule could be susceptible to electrochemical modification, potentially leading to novel derivatives through oxidative coupling or reductive cleavage reactions.
Radical Chemistry: Beyond photoredox catalysis, other methods for generating and utilizing radical intermediates could be explored. For example, the investigation of radical-based C-H activation or the addition of radicals across the pyridine ring could lead to the discovery of new reactions and the synthesis of complex molecular scaffolds.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is an indispensable tool for modern drug discovery and materials science. For this compound, computational modeling can provide deep insights into its properties and guide the design of new derivatives with enhanced performance.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, conformational preferences, and reactivity of the molecule. researchgate.netias.ac.inresearchgate.net For example, DFT can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic strategies. researchgate.net It can also be used to study the impact of the fluorine substituent on the molecule's properties, such as its dipole moment and electrostatic potential. mostwiedzy.plnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological target. This can be particularly useful for understanding its potential as a drug candidate or as a component in a material.
Predictive Modeling for Structure-Property Relationships: By combining computational data with experimental results, it is possible to build predictive models that correlate molecular structure with desired properties. For example, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of a series of this compound derivatives, thereby accelerating the discovery of new lead compounds. nih.gov
Table 2: Application of Computational Methods to this compound Research
| Computational Method | Research Application | Potential Insights |
| Density Functional Theory (DFT) | Reaction mechanism studies, electronic property calculations. researchgate.netresearchgate.net | Reactivity prediction, spectral analysis. |
| Molecular Dynamics (MD) | Conformational analysis, interaction with solvents or biomolecules. | Understanding dynamic behavior and binding modes. |
| QSAR/Machine Learning | Predicting biological activity or material properties. nih.gov | Guiding the design of new derivatives with improved performance. |
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
Flow chemistry and automated synthesis platforms have revolutionized the way chemists prepare and screen compounds. nih.govchemicalindustryjournal.co.uk Applying these technologies to the synthesis of this compound and its analogs would enable the rapid generation of compound libraries for high-throughput screening.
Flow Synthesis: The synthesis of heterocyclic compounds is well-suited for flow chemistry. bohrium.comuc.ptspringerprofessional.de A continuous flow process for the synthesis of this compound could offer several advantages over traditional batch methods, including improved reaction control, enhanced safety, and easier scalability. chemicalindustryjournal.co.ukresearchgate.netbohrium.com
Automated Library Synthesis: By integrating a flow reactor with automated purification and analysis systems, it would be possible to create a fully automated platform for the synthesis of a library of this compound derivatives. This would involve systematically varying the substituents on both the pyridine and the benzyl (B1604629) rings.
High-Throughput Screening: The generated libraries could then be subjected to high-throughput screening to identify compounds with interesting biological or material properties. This integrated approach of automated synthesis and screening would significantly accelerate the discovery process. springerprofessional.de
Expansion into New Areas of Material Science and Catalyst Development
The unique combination of a pyridine ring and a fluorinated aromatic system suggests that this compound could serve as a valuable building block in material science and catalysis.
Material Science Applications: The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique optical and electronic properties. numberanalytics.com this compound could be explored as a monomer for the synthesis of novel fluorinated polymers with tailored properties. nih.gov Its rigid structure and potential for intermolecular interactions also make it a candidate for the development of new liquid crystals or organic light-emitting diode (OLED) materials.
Catalyst Development: Pyridine-containing molecules are widely used as ligands in transition metal catalysis. rsc.orgunimi.italfachemic.com The nitrogen atom of the pyridine ring in this compound can act as a Lewis base to coordinate with metal centers. alfachemic.com By modifying the substituents on the molecule, it may be possible to tune the electronic and steric properties of the resulting metal complexes, leading to the development of new catalysts for a variety of organic transformations. acs.orgacs.org The presence of the fluorine atom could also influence the catalytic activity and selectivity of these complexes.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-[(2-Fluorobenzyl)oxy]pyridine, and how can reaction conditions be optimized to improve yield?
- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorobenzyl ether formation can be achieved via alkylation of pyridine derivatives under inert atmospheres (N₂ or Ar) to prevent moisture interference . Optimization includes controlling temperature (60–100°C), reaction time (12–24 hours), and using catalysts like potassium carbonate. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridine protons) and δ 4.8–5.2 ppm (benzyloxy CH₂) confirm substitution patterns .
- ¹⁹F NMR : A singlet near -110 ppm verifies the fluorine atom's position .
- High-Resolution Mass Spectrometry (HRMS) ensures molecular formula accuracy .
Q. What safety protocols are mandatory when handling this compound in the lab?
- Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; rinse eyes/skin immediately if exposed . Store in sealed containers under dry, inert conditions (e.g., argon) . Emergency procedures include ethanol-water mixtures for spills and CO₂/dry chemical extinguishers for fires .
Advanced Research Questions
Q. How does the fluorobenzyl group influence electronic properties and reactivity in cross-coupling reactions?
- Answer : The electron-withdrawing fluorine atom enhances the pyridine ring's electrophilicity, facilitating Suzuki-Miyaura couplings with boronic acids. The dioxaborolane moiety (if present) acts as a transient directing group, enabling regioselective C–H functionalization . Computational studies (DFT) suggest fluorine’s inductive effect lowers LUMO energy, accelerating nucleophilic attacks .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition) may arise from assay conditions (pH, solvent polarity). Standardize protocols:
- Use DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity .
- Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assays) .
- Cross-check cytotoxicity with orthogonal assays (MTT vs. ATP-luminescence) .
Q. How can stability issues of this compound under acidic/basic conditions be mitigated during derivatization?
- Answer : The benzyl ether bond is prone to hydrolysis. Use mild conditions:
- Acidic : Employ dilute HCl (0.1 M) at 0–5°C for short durations (<1 hour) .
- Basic : Substitute NaOH with tetrabutylammonium hydroxide (phase-transfer catalysis) to reduce degradation .
- Stabilize intermediates via in-situ protection (e.g., tert-butyldimethylsilyl groups) .
Q. What methodologies enable the synthesis of enantiomerically pure derivatives of this compound?
- Answer : Chiral resolution via HPLC with amylose-based columns (e.g., Chiralpak IA) achieves >99% ee . Asymmetric catalysis using palladium-BINAP complexes can induce stereoselectivity during cross-couplings .
Methodological Guidelines Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
